[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate is a natural product found in Simarouba glauca, Simarouba versicolor, and other organisms with data available.
Scientific Research Applications
Synthesis and Biological Activity
The chemical compound mentioned has been used in various synthesis and biological studies. For instance, Marukawa and Mori (2002) synthesized isomers from ethyl 3-hydroxybutanoate, identifying one as a pheromone produced by a Japanese moth, showcasing its application in understanding insect behavior and potentially in pest control (Marukawa & Mori, 2002). In a similar context, a study by the same authors focused on synthesis from ethyl 3-hydroxybutanoate, highlighting its potential use in pheromone research (Marukawa & Mori, 2002).
Molecular Structure and Chemical Reactions
Mosimann and Vogel (2000) investigated the epoxidation of certain compounds leading to the formation of oxabicyclo heptane systems, indicating the compound's role in complex chemical reactions and its utility in organic synthesis (Mosimann & Vogel, 2000). Additionally, Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of a similar compound, evaluating their antimicrobial and antitumor activities, thus showing its potential in medicinal chemistry (Shaheen et al., 2014).
Application in Natural Product Synthesis
Lei et al. (2011) isolated a related compound from a traditional Chinese herb, demonstrating its importance in the study of natural products and traditional medicine (Lei et al., 2011). Armenta-Salinas et al. (2019) discussed the transformation of a sesquiterpene, leading to the discovery of compounds with new hydrocarbon skeletons, indicating the utility of the compound in discovering novel molecular structures (Armenta-Salinas et al., 2019).
properties
Product Name |
[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate |
---|---|
Molecular Formula |
C25H34O10 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C25H34O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-12,14-18,20,27-28,31-32H,6,8-9H2,1-5H3/t11-,12+,14-,15-,16-,17-,18-,20-,22?,23-,24+,25+/m1/s1 |
InChI Key |
WRBGCYVAJRRQKP-KOMPIFHDSA-N |
Isomeric SMILES |
CCC(C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H]([C@]3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C)O |
Canonical SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)O |
synonyms |
glaucarubinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.